molecular formula C6H4Cl2FN B1594060 2,5-Dichloro-4-fluoroaniline CAS No. 2729-37-5

2,5-Dichloro-4-fluoroaniline

Cat. No. B1594060
CAS RN: 2729-37-5
M. Wt: 180 g/mol
InChI Key: PFVXJOLBILNOHG-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It has a molecular weight of 180.01 . The compound is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-fluoroaniline is 1S/C6H4Cl2FN/c7-3-2-6 (10)4 (8)1-5 (3)9/h1-2H,10H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,5-Dichloro-4-fluoroaniline is a solid at room temperature . It is colorless or light yellow in appearance . It is soluble in alcohols and organic solvents, such as ethanol and dimethylformamide, but insoluble in water .

Scientific Research Applications

Biosynthetic Incorporation in Proteins

The potential of 2,5-Dichloro-4-fluoroaniline in biosynthetic incorporation into proteins has been studied. Fluorescent amino acids, such as dansylalanine, have been genetically encoded in organisms like Saccharomyces cerevisiae using an amber nonsense codon and orthogonal tRNA/aminoacyl-tRNA synthetase pair. This fluorophore has been used to monitor protein unfolding, indicating the potential of similar compounds like 2,5-Dichloro-4-fluoroaniline in protein studies (Summerer et al., 2006).

Metabonomic Toxicity Assessment

Metabonomics, using techniques like high-resolution 1H NMR spectroscopy, has been applied to assess the toxicity of compounds related to 2,5-Dichloro-4-fluoroaniline. This approach can identify novel biomarkers of xenobiotic toxicity and determine the mechanisms of action of toxic chemicals (Bundy et al., 2002).

C-F Bond Activation in Organic Synthesis

The unique properties of fluorine atoms in compounds like 2,5-Dichloro-4-fluoroaniline have made them a subject of interest in organic synthesis. The study of C-F bond activation is crucial for the synthesis of fluoroorganic compounds, highlighting the importance of these compounds in the development of pharmaceuticals and agrochemicals (Amii & Uneyama, 2009).

Monitoring Metabolism with NMR

The metabolism of drugs can be monitored using Nuclear Magnetic Resonance (NMR) methods. Studies on fluorouracil, a compound structurally related to 2,5-Dichloro-4-fluoroaniline, have demonstrated the feasibility of using NMR to trace the metabolic fate of drugs in vivo, potentially applicable to similar fluorinated compounds (Stevens et al., 1984).

Antiviral Nucleosides Synthesis

2,5-Dichloro-4-fluoroaniline and related compounds are also investigated in the synthesis of antiviral nucleosides. The incorporation of fluorine atoms in these molecules can enhance their antiviral effectiveness, as observed in the study of various fluoroarabinofuranosylcytosines and uracils (Watanabe et al., 1983).

Spectroscopic Studies

Spectroscopic methods have been used to study compounds like 2,5-Dichloro-4-fluoroaniline. This includes investigating the electronic properties of molecules and their interactions in various chemical environments, which can provide insights into their behavior in biological systems (Yang et al., 2004).

Chemical Polymerization

The chemical polymerization of compounds related to 2,5-Dichloro-4-fluoroaniline, such as 2-fluoroaniline, has been explored using oxidants like chromic acid. Such studies help in understanding the polymerization behavior of these compounds, which can be crucial for developing new materials (Kang & Yun, 1989).

Safety And Hazards

The safety information for 2,5-Dichloro-4-fluoroaniline indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

2,5-dichloro-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVXJOLBILNOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950013
Record name 2,5-Dichloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-fluoroaniline

CAS RN

2729-37-5
Record name 2729-37-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10277
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloro-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu

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